molecular formula C18H16ClNO2S B11136007 3-chloro-N-(2-ethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(2-ethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11136007
M. Wt: 345.8 g/mol
InChI Key: ZEOAEBFMTQMZJX-UHFFFAOYSA-N
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Description

3-chloro-N-(2-ethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene class. This compound is characterized by its unique structure, which includes a benzothiophene core substituted with a chloro group, an ethoxyphenyl group, and a carboxamide group. It is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-ethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of Substituents: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The ethoxyphenyl group can be added via a nucleophilic substitution reaction using ethoxyphenyl halides. Finally, the carboxamide group is introduced through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-ethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-N-(2-ethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-ethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2-ethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern on the benzothiophene core. This unique structure can confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H16ClNO2S

Molecular Weight

345.8 g/mol

IUPAC Name

3-chloro-N-(2-ethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H16ClNO2S/c1-3-22-14-7-5-4-6-13(14)20-18(21)17-16(19)12-9-8-11(2)10-15(12)23-17/h4-10H,3H2,1-2H3,(H,20,21)

InChI Key

ZEOAEBFMTQMZJX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl

Origin of Product

United States

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